molecular formula C9H7NO2 B050700 Indolizine-6-carboxylic acid CAS No. 588720-42-7

Indolizine-6-carboxylic acid

Cat. No.: B050700
CAS No.: 588720-42-7
M. Wt: 161.16 g/mol
InChI Key: JOVCSPPLSDQUOO-UHFFFAOYSA-N
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Description

Indolizine-6-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are nitrogen-containing heterocycles composed of a fused pyrrole and pyridine ring system These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-6-carboxylic acid typically involves the construction of the indolizine core followed by the introduction of the carboxylic acid group. One common method is the cyclization of pyridine derivatives with suitable electrophiles. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine can yield indolizine-6-carboxylates through an Ortoleva–King reaction . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation, to form the indolizine ring system .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Indolizine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-6-carboxaldehyde, while reduction can produce indolizine-6-methanol.

Scientific Research Applications

Indolizine-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Indolizine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which can be further modified to enhance its properties and applications.

Properties

IUPAC Name

indolizine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVCSPPLSDQUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626517
Record name Indolizine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588720-42-7
Record name Indolizine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of the synthesized (2'S, 3R, 3’S, 8a’R)‐2',3'‐Bis (ethoxycarbonyl)‐2‐oxo‐2',3'‐dihydro‐8a'H‐spiro[indoline‐3,1'‐indolizine]‐6'‐carboxylic acid?

A1: This complex molecule, synthesized in [], exhibits a spirocyclic structure, meaning two ring systems share a single atom. Specifically, it involves an indoline ring and an indolizine ring connected at the 3-position of the indoline. The indolizine ring further carries a carboxylic acid group at the 6' position and two ethoxycarbonyl groups at the 2' and 3' positions. The stereochemistry at various chiral centers is denoted by the (2'S, 3R, 3’S, 8a’R) configuration.

Q2: Does the research mention any specific applications or biological activity for the synthesized indolizine-6-carboxylic acid derivative?

A2: The provided abstracts do not mention any specific applications or biological activity for this particular compound. The focus of the research appears to be on the synthetic methodology and structural characterization. []

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